molecular formula C10H11N3O2S B7594803 6-[(1,1-Dioxothiolan-3-yl)amino]pyridine-2-carbonitrile

6-[(1,1-Dioxothiolan-3-yl)amino]pyridine-2-carbonitrile

Cat. No. B7594803
M. Wt: 237.28 g/mol
InChI Key: RTTGSJQWFAACSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(1,1-Dioxothiolan-3-yl)amino]pyridine-2-carbonitrile, also known as DTCN, is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields. DTCN is a heterocyclic compound that contains both pyridine and thiolane rings, making it a unique and versatile molecule.

Mechanism of Action

The mechanism of action of 6-[(1,1-Dioxothiolan-3-yl)amino]pyridine-2-carbonitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in tumor growth and inflammation. 6-[(1,1-Dioxothiolan-3-yl)amino]pyridine-2-carbonitrile has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is overexpressed in many types of cancer and is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
6-[(1,1-Dioxothiolan-3-yl)amino]pyridine-2-carbonitrile has been shown to exhibit a variety of biochemical and physiological effects. In vitro studies have shown that 6-[(1,1-Dioxothiolan-3-yl)amino]pyridine-2-carbonitrile inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 6-[(1,1-Dioxothiolan-3-yl)amino]pyridine-2-carbonitrile has also been shown to inhibit the production of inflammatory mediators, such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). In animal studies, 6-[(1,1-Dioxothiolan-3-yl)amino]pyridine-2-carbonitrile has been shown to exhibit anti-tumor and anti-inflammatory effects, making it a potential candidate for the development of new drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-[(1,1-Dioxothiolan-3-yl)amino]pyridine-2-carbonitrile is its versatility and potential applications in various fields. 6-[(1,1-Dioxothiolan-3-yl)amino]pyridine-2-carbonitrile can be easily synthesized using readily available starting materials and can be modified to create new derivatives with different properties. However, one limitation of 6-[(1,1-Dioxothiolan-3-yl)amino]pyridine-2-carbonitrile is its potential toxicity, which can limit its use in certain applications. Additionally, the mechanism of action of 6-[(1,1-Dioxothiolan-3-yl)amino]pyridine-2-carbonitrile is not fully understood, which can make it difficult to optimize its use in certain experiments.

Future Directions

There are many potential future directions for the study of 6-[(1,1-Dioxothiolan-3-yl)amino]pyridine-2-carbonitrile. One area of research is the development of new drugs based on 6-[(1,1-Dioxothiolan-3-yl)amino]pyridine-2-carbonitrile derivatives. By modifying the structure of 6-[(1,1-Dioxothiolan-3-yl)amino]pyridine-2-carbonitrile, it may be possible to create new drugs with improved efficacy and reduced toxicity. Another area of research is the development of new materials based on 6-[(1,1-Dioxothiolan-3-yl)amino]pyridine-2-carbonitrile. By using 6-[(1,1-Dioxothiolan-3-yl)amino]pyridine-2-carbonitrile as a building block, it may be possible to create new materials with unique electronic and optical properties. Finally, further studies are needed to fully understand the mechanism of action of 6-[(1,1-Dioxothiolan-3-yl)amino]pyridine-2-carbonitrile and to optimize its use in various applications.

Synthesis Methods

6-[(1,1-Dioxothiolan-3-yl)amino]pyridine-2-carbonitrile can be synthesized through a multi-step process involving the condensation of 2-cyanopyridine with 3-chloro-1,2-dioxolane, followed by the addition of sodium hydrosulfide to form the thiolane ring. The final step involves the oxidation of the thiol group to form the desired compound.

Scientific Research Applications

6-[(1,1-Dioxothiolan-3-yl)amino]pyridine-2-carbonitrile has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 6-[(1,1-Dioxothiolan-3-yl)amino]pyridine-2-carbonitrile has been shown to exhibit anti-tumor and anti-inflammatory properties, making it a potential candidate for the development of new drugs. In material science, 6-[(1,1-Dioxothiolan-3-yl)amino]pyridine-2-carbonitrile has been used as a building block for the synthesis of novel organic materials with unique electronic and optical properties. In catalysis, 6-[(1,1-Dioxothiolan-3-yl)amino]pyridine-2-carbonitrile has been used as a ligand for the synthesis of new metal complexes with potential applications in various catalytic reactions.

properties

IUPAC Name

6-[(1,1-dioxothiolan-3-yl)amino]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S/c11-6-8-2-1-3-10(12-8)13-9-4-5-16(14,15)7-9/h1-3,9H,4-5,7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTGSJQWFAACSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC2=CC=CC(=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(1,1-Dioxothiolan-3-yl)amino]pyridine-2-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.